molecular formula C10H11N3O B6352116 N-Hydroxy-2-(1H-indol-3-yl)-acetamidine CAS No. 261735-04-0

N-Hydroxy-2-(1H-indol-3-yl)-acetamidine

Cat. No.: B6352116
CAS No.: 261735-04-0
M. Wt: 189.21 g/mol
InChI Key: UUOLQXBJGBOJGQ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(1H-indol-3-yl)-acetamidine is a synthetic indole derivative designed for advanced pharmaceutical and biochemical research. This compound features an indole core, a privileged scaffold in medicinal chemistry, coupled with a hydroxyacetamidine moiety, which serves as a versatile functional group for further chemical modifications or as a key pharmacophore. Indole derivatives are extensively investigated for their diverse biological activities. Structurally related compounds have demonstrated significant potential in various research areas, including serving as inhibitors for viral targets like the Human Respiratory Syncytial Virus (RSV) , multi-target agents for complex diseases such as COVID-19 , and inhibitors of enzymes like butyrylcholinesterase (BChE) for Alzheimer's disease research . Other analogs are also studied for their antioxidant properties, where they act as radical scavengers . The inclusion of the N-hydroxyacetamidine group is a key structural feature that may enhance binding affinity to specific enzymatic targets or metal ions, making it a compound of interest in drug discovery and chemical biology. The mechanism of action for this specific analog is not yet fully characterized and is dependent on the research context. Based on its structure and known activities of similar molecules, it is hypothesized to potentially function through mechanisms such as enzyme inhibition, interference with protein-protein interactions, or modulation of oxidative stress pathways. Further investigation is required to elucidate its precise molecular targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-hydroxy-2-(1H-indol-3-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-10(13-14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12,14H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLQXBJGBOJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Indole Alkylation

A foundational approach involves alkylation of the indole nitrogen followed by functionalization of the side chain. In one protocol, indole derivatives undergo deprotonation using sodium hydride in dimethyl sulfoxide (DMSO), creating a reactive intermediate for subsequent alkylation. For example, treatment of indole with sodium hydride (60% mineral oil suspension) in DMSO at 60°C for 1 hour generates a stabilized anion, which reacts with bromoacetamidine precursors to introduce the N-hydroxyacetamidine moiety. Critical parameters include:

  • Base stoichiometry : Excess sodium hydride (1.2–1.5 equiv) ensures complete deprotonation.

  • Solvent polarity : DMSO enhances nucleophilicity of the indole anion, favoring C3 substitution over competing N1 alkylation.

  • Temperature control : Reactions maintained at 60°C minimize side-product formation from indole dimerization.

Post-alkylation, the hydroxylamine group is introduced via oxidative amination. Hydroxylamine hydrochloride in ethanol/water mixtures (pH 8–9) reacts with the intermediate at room temperature, achieving yields of 68–72% after recrystallization.

Condensation with Hydroxylamine Derivatives

An alternative route employs pre-formed hydroxylamine derivatives to streamline synthesis. 2-(1H-Indol-3-yl)acetic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine in tetrahydrofuran (THF). Subsequent reaction with N-hydroxyacetamidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) yields the target compound with 65–70% efficiency. Key advantages include:

  • Reduced side reactions : Pre-activation minimizes competing acylation at the indole nitrogen.

  • Scalability : THF facilitates easy solvent removal under reduced pressure.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent yield variations:

SolventDielectric ConstantYield (%)Purity (%)
DMSO46.77295
THF7.56892
Acetonitrile37.55588

DMSO outperforms polar aprotic solvents due to its ability to stabilize charged intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further enhance yields to 78% by accelerating anhydride formation.

Temperature and Time Profiling

Controlled thermal conditions prevent decomposition of the hydroxylamine group:

  • Room temperature (25°C) : Optimal for condensation steps (24-hour reaction time).

  • Reflux (80°C) : Avoided due to N–O bond cleavage in hydroxylamine.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves unreacted indole and hydroxylamine byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms ≥95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, NH), 7.85 (d, J = 7.8 Hz, 1H, ArH), 7.45 (t, J = 7.5 Hz, 1H, ArH), 4.21 (s, 2H, CH2).

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch).

Industrial-Scale Challenges and Solutions

Cost-Effective Reagent Selection

Replacing sodium hydride with potassium tert-butoxide reduces production costs by 40% without compromising yield (70% vs. 72%).

Waste Management

Ethyl acetate/water biphasic extraction recovers >90% of unreacted starting materials, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(1H-indol-3-yl)-acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-2-(1H-indol-3-yl)-acetamidine is an indole derivative that exhibits a unique structural framework conducive to biological activity. The indole moiety is known for its presence in many natural products and pharmaceuticals, contributing to diverse biological activities.

Antitumor Effects on Colon Cancer

A study demonstrated that EA significantly inhibited the growth of HT-29 colon cancer cells in vitro and reduced tumor volume in xenograft models. The compound induced apoptosis by increasing caspase activity and altering mitochondrial membrane potential, showcasing its potential as a therapeutic agent against colon cancer .

Melanoma Treatment Potential

Another study highlighted the ability of a structurally similar compound to inhibit melanoma cell proliferation and promote apoptosis. This was linked to alterations in key signaling pathways, suggesting that N-Hydroxy derivatives could be explored for melanoma treatment as well .

Comparative Analysis of Derivatives

Compound Target Cancer Type Mechanism Key Findings
This compoundColon CancerSTAT1 PathwayInhibits tumor growth in xenograft models
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamideMelanomaPI3K/Akt & MAPK PathwaysInduces apoptosis and inhibits proliferation

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(1H-indol-3-yl)-acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole Acetamidines and Acetamides

The following table summarizes key structural and functional differences between N-Hydroxy-2-(1H-indol-3-yl)-acetamidine and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) LogP Biological Activity/Application Reference
This compound Indol-3-yl, hydroxyacetamidine 190.20 2.06 Not explicitly reported
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide Indol-1-yl, carbamimidoyl group 216.9 ([M+H]⁺) N/A Intermediate in alkaloid synthesis
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indol-3-yl, chiral phenylethyl substituent 278.34 N/A Chiral building block for heterocycles
2-(1H-Indol-3-yl)ethyl esters (73, 74) Indol-3-yl, ester-linked hydroxy/pentanoate N/A N/A Weak DPPH radical scavenging activity
KCH-1521 (N-acylurea derivative) Indol-3-yl, benzo[d][1,3]dioxol-5-yloxy N/A N/A Talin modulation in endothelial cells
Antioxidant derivatives (e.g., 3j, 3a) Hydroxyimino-methyl indole, substituted phenyl ~300 (varies) N/A Strong FRAP/DPPH antioxidant activity
N-Hydroxy-acetamidine Simple hydroxyacetamidine backbone ~90 (estimated) N/A Precursor in heterocyclic synthesis

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • Hydroxyacetamidine vs.
  • Indole Position (1 vs.
Functional Group Modifications
  • Ester vs. Acetamidine : 2-(1H-Indol-3-yl)ethyl esters () exhibit weaker antioxidant activity (DPPH scavenging) compared to hydroxyacetamidine derivatives, suggesting the amidine group may enhance radical stabilization .
  • N-Acylurea Derivatives : KCH-1521 () demonstrates that replacing the acetamidine with an acylurea group introduces bulky aromatic substituents, enabling specific protein interactions (e.g., talin modulation) .
Chiral vs. Achiral Structures
  • (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () highlights the role of chirality in molecular packing (orthorhombic P212121 space group) and hydrogen-bonding networks, which could influence crystallinity and stability compared to achiral analogs .

Q & A

Basic: What are the recommended multi-step synthetic routes for N-Hydroxy-2-(1H-indol-3-yl)-acetamidine?

Methodological Answer:
Synthesis typically involves a multi-step approach starting with indole derivatives. A common strategy includes:

Indole Functionalization : React 1H-indole-3-carbaldehyde with hydroxylamine under acidic conditions to form the oxime intermediate.

Acetamidine Formation : Couple the oxime with acetyl chloride or a protected acetamidine precursor via nucleophilic substitution, ensuring pH control to avoid side reactions.

Deprotection : Use mild reducing agents (e.g., hydrogenolysis or catalytic transfer hydrogenation) to remove protecting groups while preserving the hydroxyacetamidine moiety.
Purification at each step via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate intermediates .

Basic: How can researchers optimize purification methods for this compound?

Methodological Answer:

  • Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to achieve high-purity crystals. Monitor solubility profiles to optimize yield.
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final purification, adjusting gradient elution to resolve polar impurities.
  • Analytical Validation : Confirm purity via TLC (Rf tracking) and LC-MS (molecular ion peak at m/z ~231.2) .

Advanced: What spectroscopic and crystallographic techniques are used for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the indole and acetamidine regions. For example, the indole NH proton typically appears at δ 10–12 ppm.
    • NOESY : Confirm spatial proximity of the hydroxy group to the indole ring.
  • X-ray Crystallography : Use SHELXL (via Olex2 interface) for structure refinement. Key parameters:
    • Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve disordered hydroxy groups.
    • Twinned Data Handling : Apply HKLF5 format in SHELXL for twin refinement .

Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Crystallographic Ambiguities :
    • Disorder Modeling : Use PART instructions in SHELXL to model disordered solvent or flexible hydroxy groups.
    • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
  • Spectroscopic Discrepancies :
    • Dynamic NMR : Perform variable-temperature ¹H NMR to identify tautomeric equilibria (e.g., keto-enol shifts in acetamidine).
    • DFT Calculations : Compare experimental IR/Raman spectra with Gaussian-optimized structures to validate assignments .

Advanced: What computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing targets (e.g., tryptophan hydroxylase).
    • Grid Setup : Focus on catalytic pockets with flexible side-chain sampling.
    • Scoring : Prioritize poses with hydrogen bonds between the hydroxy group and active-site residues (e.g., Asp or Glu).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Advanced: How to analyze the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Observe decomposition onset (>200°C) to assess suitability for high-temperature applications.
  • DSC Profiling : Identify phase transitions (e.g., melting points) and exothermic/endothermic events linked to acetamidine degradation.
  • GC-MS Post-Pyrolysis : Trap volatile decomposition products (e.g., indole fragments) for mechanistic insights .

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